molecular formula C17H24N2O3S2 B2624119 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 954645-36-4

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2624119
CAS No.: 954645-36-4
M. Wt: 368.51
InChI Key: BTEYHVPRDOLIFK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Core: The initial step often involves the sulfonation of 4-methoxy-3,5-dimethylbenzene to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by reaction with ammonia or an amine.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylamino Group: The final step involves the alkylation of the thiophene ring with a dimethylaminoethyl group. This can be achieved using a suitable alkylating agent like dimethylaminoethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems.

    Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting processes like synaptic transmission and plasticity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-4-methoxybenzenesulfonamide
  • N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is unique due to the specific positioning of the thiophene ring and the dimethylamino group, which may confer distinct pharmacological properties compared to its analogs. This structural uniqueness can result in different binding affinities and activities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-12-8-15(9-13(2)17(12)22-5)24(20,21)18-10-16(19(3)4)14-6-7-23-11-14/h6-9,11,16,18H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYHVPRDOLIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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